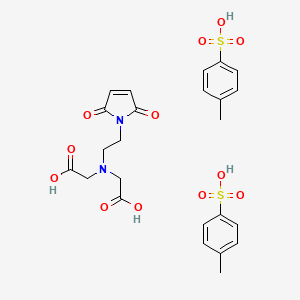![molecular formula C16H20N2O2 B2465744 N-[2-hydroxy-2-(1-méthyl-1H-pyrrol-2-yl)éthyl]-2,5-diméthylbenzamide CAS No. 1396708-92-1](/img/structure/B2465744.png)
N-[2-hydroxy-2-(1-méthyl-1H-pyrrol-2-yl)éthyl]-2,5-diméthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide, also known as HPEM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. HPEM has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
Target of Action
Compounds containing pyrrole and imidazole moieties, which are present in this compound, are known to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
Compounds containing pyrrole and imidazole moieties are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, and disrupting protein-protein interactions . The specific mode of action of this compound would depend on its primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Compounds containing pyrrole and imidazole moieties are known to affect a wide range of biochemical pathways . These pathways include those involved in inflammation, cancer, diabetes, and various infectious diseases. The specific pathways affected by this compound would depend on its primary targets and the nature of its interaction with these targets.
Pharmacokinetics
Compounds containing pyrrole and imidazole moieties are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution
Result of Action
Compounds containing pyrrole and imidazole moieties are known to exert a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its primary targets and the nature of its interaction with these targets.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing pyrrole and imidazole moieties
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide and its potential use in the treatment of diabetes and cardiovascular diseases. Finally, research is needed to develop methods for improving the solubility of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it has potential use in the treatment of several diseases. Further research is needed to fully understand the potential of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide and to develop methods for improving its solubility in water.
Méthodes De Synthèse
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,5-dimethylbenzoyl chloride with 1-methyl-2-pyrrolidinone in the presence of sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride to obtain N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide. Other methods include the reaction of 2,5-dimethylbenzoyl chloride with 1-methylpyrrole in the presence of triethylamine and the reaction of 2,5-dimethylbenzoic acid with 1-methyl-2-pyrrolidinone in the presence of thionyl chloride.
Applications De Recherche Scientifique
- Le complexe a été caractérisé en utilisant des techniques telles que la spectroscopie FT-IR, RMN, UV-Vis et l'analyse élémentaire .
- Le capteur a détecté avec succès le 2-phénylphénol dans des échantillons d'écorce de citron, d'écorce d'orange et d'eau .
- Les dérivés contenant des motifs imidazole, y compris des composés liés à notre molécule cible, ont montré un bon potentiel antimicrobien .
- Par exemple, le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont montré des résultats prometteurs .
Capteurs électrochimiques
Potentiel antimicrobien
Modification des médicaments
Activités anti-inflammatoires et analgésiques
Catalyse et chimie de coordination
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYYXBVBQQTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
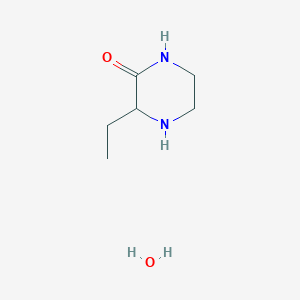


![4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2465665.png)
![1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B2465667.png)


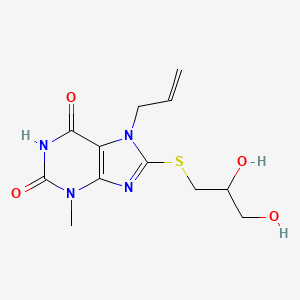
![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)
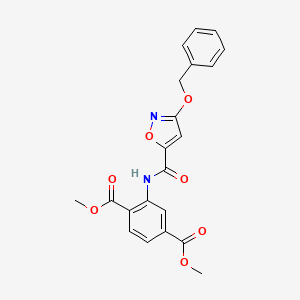
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)
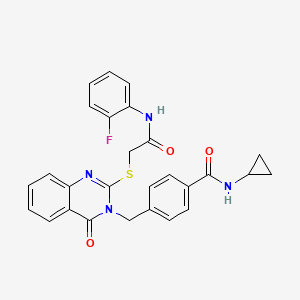
![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)
